

# Technical Support Center: The Impact of Penicillin-Streptomycin on Gene Expression Studies

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## Compound of Interest

Compound Name: *Penicillin-Streptomycin*

Cat. No.: *B12071052*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the use of **Penicillin-Streptomycin** (PenStrep) in gene expression studies.

## Troubleshooting Guides

Issue: Unexpected differential gene expression results in PenStrep-treated cultures.

Question: We observed significant changes in our gene expression profiles that are inconsistent with our experimental hypothesis after treating our cells with a compound. We use PenStrep in our culture medium. Could this be a factor?

Answer: Yes, the presence of **Penicillin-Streptomycin** in your cell culture medium can be a significant confounding factor in gene expression studies. It is crucial to establish a baseline of gene expression for your specific cell line in the presence and absence of PenStrep to understand its impact.

Troubleshooting Steps:

- **Validate Baseline Gene Expression:** Culture your cells with and without the standard concentration of PenStrep. Perform RNA sequencing (RNA-seq) or quantitative PCR (qPCR) on both sets of untreated cells to identify genes that are differentially expressed due to the antibiotic.

- **Review Affected Pathways:** Analyze the list of differentially expressed genes for enrichment in specific biological pathways. Studies have shown that PenStrep can significantly alter pathways related to xenobiotic metabolism, drug response, and stress responses[1][2][3].
- **Consult Literature for Cell-Specific Effects:** The impact of PenStrep can be cell-type specific. Review existing literature for studies on your particular cell line to see if its response to these antibiotics has been characterized.
- **Consider Antibiotic-Free Cultures:** For sensitive gene expression experiments, the most reliable approach is to culture cells in an antibiotic-free medium. This requires strict adherence to aseptic techniques to prevent contamination.
- **Alternative Antibiotics:** If antibiotics are necessary, consider alternatives that may have a less pronounced effect on your pathways of interest. However, it is essential to validate the impact of any new antibiotic on your specific experimental system.

Issue: Reduced cell viability or altered morphology in PenStrep-treated cultures.

Question: Our cells show signs of stress, such as reduced proliferation and morphological changes, even in the control group. We use PenStrep in our media. Could this be the cause?

Answer: While PenStrep is used to prevent bacterial contamination, it can exert cytotoxic effects on certain cell lines, especially at higher concentrations or with prolonged exposure. Streptomycin, in particular, can impact mitochondrial function and protein synthesis in mammalian cells[4][5].

Troubleshooting Steps:

- **Perform a Dose-Response Analysis:** To determine the toxic level of PenStrep for your specific cell line, perform a dose-response experiment. Culture cells in a range of PenStrep concentrations and assess cell viability using an MTT assay or similar method.
- **Monitor Cell Morphology:** Observe your cells daily for any morphological changes, such as rounding, detachment, or the appearance of vacuoles, in the presence of PenStrep compared to an antibiotic-free control.

- **Assess Effects on Differentiation:** For studies involving cell differentiation, be aware that PenStrep can inhibit these processes. For example, streptomycin has been shown to reduce myotube diameter and fusion index in C2C12 cells[5].
- **Evaluate Long-Term Culture Effects:** The effects of PenStrep can become more pronounced over multiple passages. If you are maintaining long-term cultures, periodically assess the health and gene expression profile of your cells in the presence of the antibiotic.

## Frequently Asked Questions (FAQs)

Q1: How does **Penicillin-Streptomycin** affect gene expression?

A1: **Penicillin-Streptomycin** can significantly alter gene expression in mammalian cells. Studies have shown that it can lead to the differential expression of hundreds of genes. For instance, in HepG2 cells, 209 genes were found to be PenStrep-responsive[1][2]. These genes are often involved in pathways such as "xenobiotic metabolism signaling" and "PXR/RXR activation"[1][3]. Streptomycin can also affect mammalian ribosomes, leading to changes in protein synthesis and upregulation of cellular stress response genes[4][5].

Q2: Can **Penicillin-Streptomycin** affect epigenetic modifications?

A2: Yes, PenStrep can influence the epigenetic landscape. A study on HepG2 cells identified 9,514 H3K27ac peaks that were responsive to PenStrep treatment. These changes in histone acetylation were enriched near genes involved in cell differentiation, tRNA modification, and protein dephosphorylation, suggesting a broad impact on gene regulation[1][3].

Q3: What are the best practices for using antibiotics in cell culture for gene expression studies?

A3: The best practice is to avoid the routine use of antibiotics in your cell cultures for gene expression analysis. Good aseptic technique is the most effective way to prevent contamination[6]. If antibiotics are unavoidable, their use should be temporary, for example, during the initial recovery of cells from cryopreservation. It is crucial to culture the cells in an antibiotic-free medium for several passages before commencing any gene expression experiments. Always include an antibiotic-treated control group to assess the baseline effects of the antibiotic on your cells.

Q4: Are there any alternatives to **Penicillin-Streptomycin**?

A4: Yes, other antibiotics can be used in cell culture, such as gentamicin, kanamycin, or a combination of penicillin, streptomycin, and amphotericin B to also protect against fungal contamination[6][7]. However, it is important to note that other antibiotics can also have off-target effects. For example, gentamicin has been shown to induce similar gene expression changes to PenStrep[1]. Therefore, any alternative antibiotic should be thoroughly validated for its impact on your specific cell line and experimental endpoints.

## Quantitative Data Summary

The following tables summarize the quantitative effects of **Penicillin-Streptomycin** on gene expression and cell physiology as reported in the literature.

Table 1: Impact of **Penicillin-Streptomycin** on Gene Expression in HepG2 Cells

Metric	Value	Reference
Number of Differentially Expressed Genes	209	[1][2]
Number of Responsive H3K27ac Peaks	9,514	[1][3]
Significantly Enriched Pathways	Xenobiotic Metabolism Signaling, PXR/RXR Activation	[1][3]

Table 2: Physiological Effects of **Penicillin-Streptomycin** on C2C12 Myotubes

Parameter	Effect	Reference
Myotube Diameter	Reduced by ~40-46%	[5]
Differentiation Index	Reduced by 25%	[5]
Fusion Index	Reduced by 60%	[5]
Protein Synthesis Rate	Reduced	[5]
Stress Response Gene Expression (Hri, Perk, Atf4)	Upregulated	[5]

## Experimental Protocols

### Protocol 1: RNA Sequencing to Assess Antibiotic Impact

This protocol outlines the key steps for performing RNA sequencing to determine the effect of **Penicillin-Streptomycin** on gene expression.

- Cell Culture and Treatment:
  - Plate your cells and culture them in your standard medium with and without PenStrep (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin).
  - Include at least three biological replicates for each condition.
  - Culture the cells for a duration relevant to your experiments (e.g., 48-72 hours).
- RNA Extraction:
  - Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
  - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
- Library Preparation:
  - Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
- Sequencing:
  - Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.
- Data Analysis:

- Perform quality control on the raw sequencing reads using tools like FastQC.
- Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
- Quantify gene expression levels using tools like HTSeq or featureCounts.
- Perform differential gene expression analysis using packages such as DESeq2 or edgeR to identify genes significantly affected by the antibiotic treatment.
- Conduct pathway analysis on the differentially expressed genes to identify affected biological processes.

## Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications

This protocol describes how to perform ChIP-seq to investigate the effect of PenStrep on histone modifications like H3K27ac.

- Cell Culture and Cross-linking:
  - Culture cells with and without PenStrep as described for RNA-seq.
  - Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
  - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
- Cell Lysis and Chromatin Shearing:
  - Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin.
  - Shear the chromatin to an average fragment size of 200-600 bp using sonication or enzymatic digestion.
- Immunoprecipitation:
  - Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K27ac).

- Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Wash the beads to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking:
  - Elute the immunoprecipitated chromatin from the beads.
  - Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
  - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Library Preparation:
  - Purify the DNA using a PCR purification kit.
  - Prepare a sequencing library from the purified DNA.
- Sequencing and Data Analysis:
  - Sequence the library and analyze the data by aligning reads to the reference genome, calling peaks to identify regions of enrichment, and performing differential binding analysis between the PenStrep-treated and control samples.

### Protocol 3: MTT Assay for Cell Viability

This protocol details the MTT assay to assess the cytotoxicity of **Penicillin-Streptomycin**.

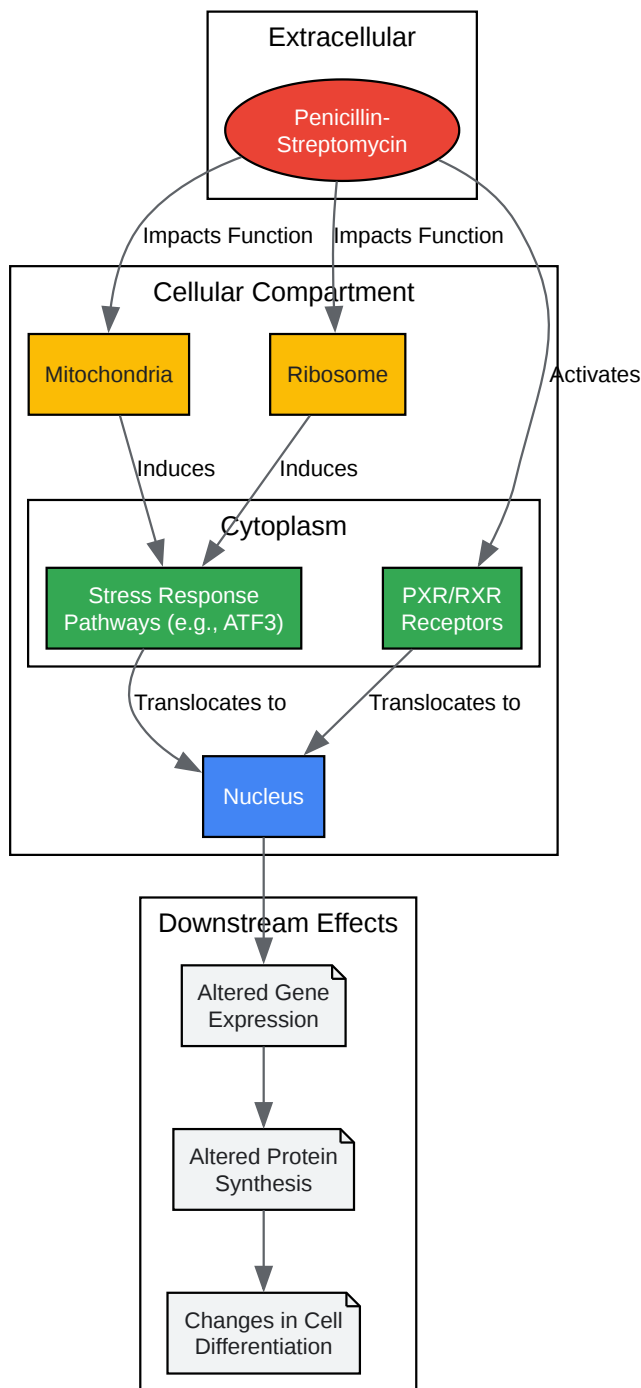
- Cell Seeding:
  - Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment:
  - Prepare a serial dilution of PenStrep in your culture medium.
  - Remove the old medium from the wells and add the medium containing different concentrations of PenStrep. Include a no-antibiotic control.

- Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
- MTT Addition:
  - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  - Add 10  $\mu$ L of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- Solubilization:
  - After the incubation, add 100  $\mu$ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  - Mix thoroughly by gentle pipetting or shaking.
- Absorbance Measurement:
  - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  - Calculate cell viability as a percentage of the no-antibiotic control.

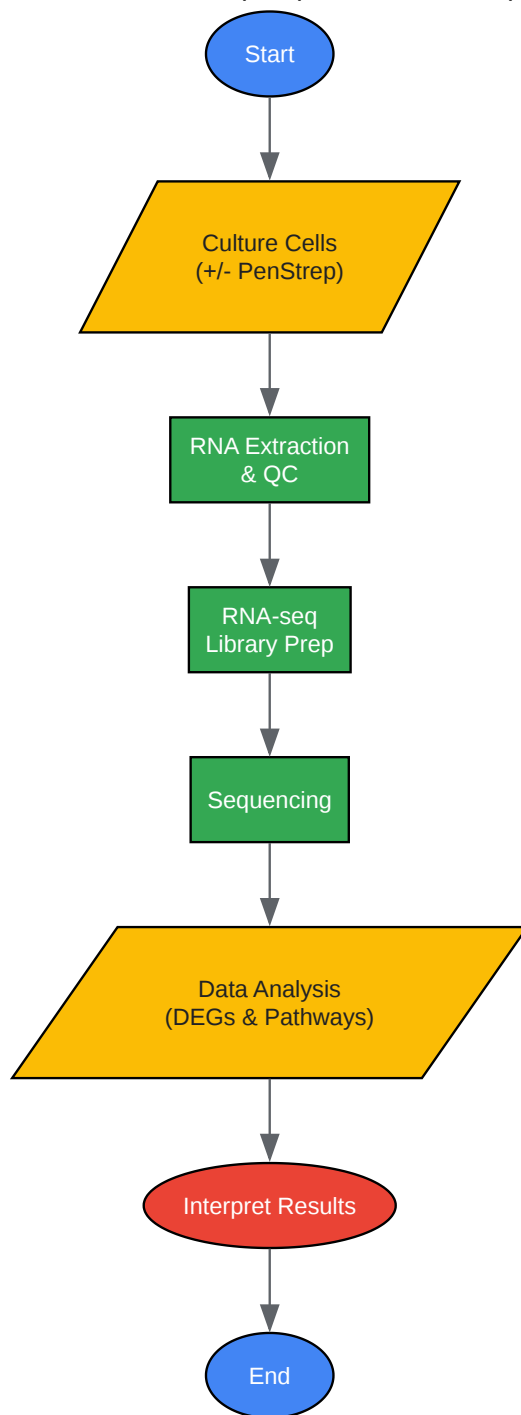
## Visualizations



## Potential Impact of Penicillin-Streptomycin on Cellular Signaling

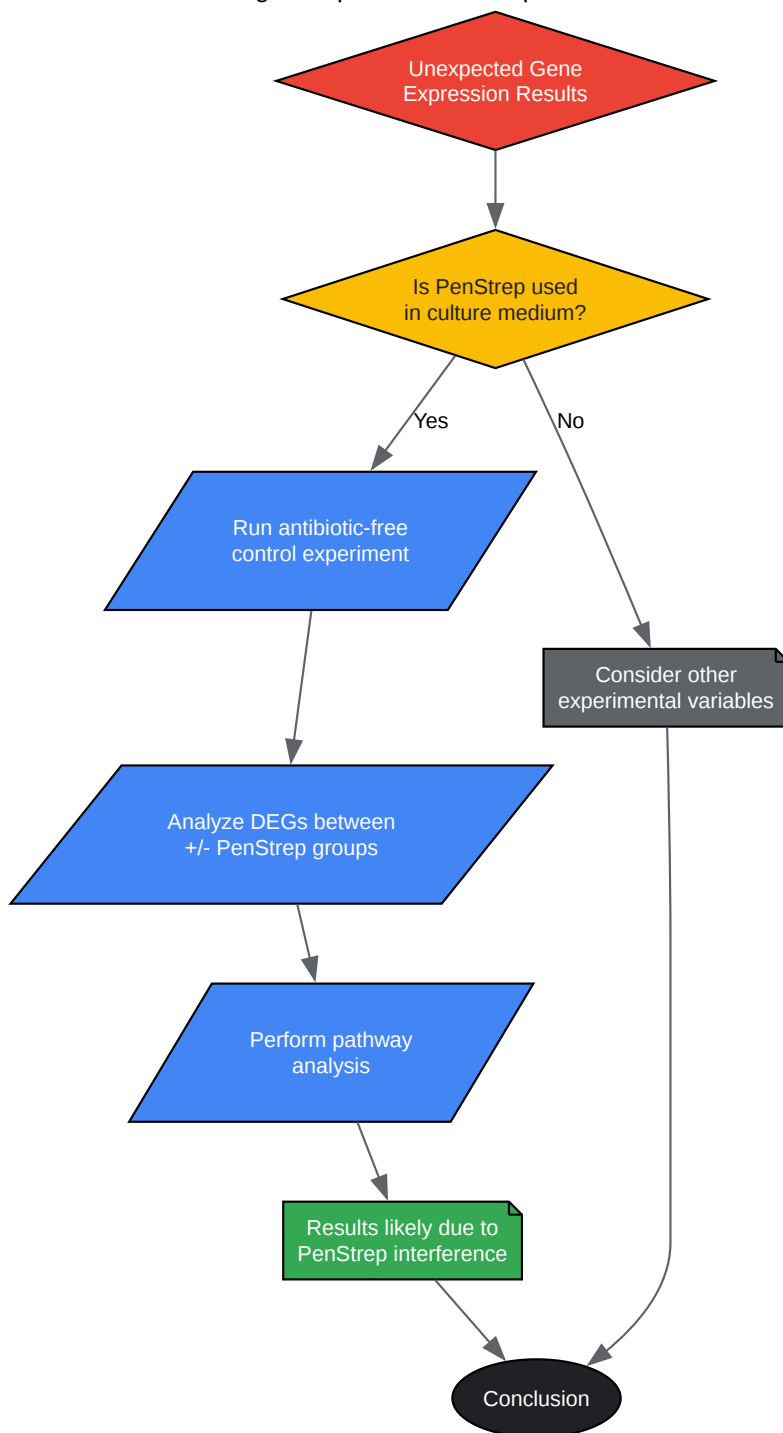
[Click to download full resolution via product page](#)Caption: Signaling pathways potentially affected by **Penicillin-Streptomycin**.

## Workflow to Test PenStrep Impact on Gene Expression

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Caption: Experimental workflow for assessing PenStrep's impact.

## Troubleshooting Unexpected Gene Expression Results



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Caption: Troubleshooting decision tree for gene expression experiments.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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